molecular formula C28H54N8O7 B12820677 Vkgils

Vkgils

Cat. No.: B12820677
M. Wt: 614.8 g/mol
InChI Key: IYJUKRSADJIIBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vkgils is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The process is repeated until the entire peptide sequence is assembled .

Industrial Production Methods

Industrial production of this compound involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves anchoring the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. After the peptide chain is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Vkgils undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Vkgils has a wide range of scientific research applications, including:

    Chemistry: Used as a control peptide in studies involving protease-activated receptors.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for potential therapeutic applications in diseases involving protease-activated receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Vkgils exerts its effects by interacting with protease-activated receptor 2 (PAR2). The mechanism involves the binding of this compound to PAR2, which triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its reversed amino acid sequence compared to SLIGKV-NH2. This reversal allows this compound to serve as a control peptide, providing a valuable tool for studying the specific effects of PAR2 activation without influencing DNA synthesis .

Properties

Molecular Formula

C28H54N8O7

Molecular Weight

614.8 g/mol

IUPAC Name

6-amino-N-[2-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[(2-amino-3-methylbutanoyl)amino]hexanamide

InChI

InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)

InChI Key

IYJUKRSADJIIBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N

Origin of Product

United States

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